Sophorabioside
Description
Properties
IUPAC Name |
3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxyphenyl]-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-19(31)22(34)24(36)26(38-10)41-25-23(35)21(33)17(8-28)40-27(25)39-13-4-2-11(3-5-13)14-9-37-16-7-12(29)6-15(30)18(16)20(14)32/h2-7,9-10,17,19,21-31,33-36H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJVNAXLTOIYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Effects of Sophorabioside in Fructus Sophorae: From Prodrug to Potent Bioactive
Executive Summary
Sophorabioside (Genistein-4'-O-neohesperidoside) is a dominant isoflavone glycoside found in Fructus Sophorae (the dried ripe fruit of Styphnolobium japonicum, formerly Sophora japonica).[1] While often overshadowed by its aglycone Genistein or its monoglucoside Sophoricoside , this compound serves as a critical bioactive reservoir .
Current pharmacological consensus defines this compound primarily as a prodrug . Its therapeutic efficacy—spanning anti-osteoporotic, anti-inflammatory, and metabolic regulation—is largely contingent upon enzymatic hydrolysis (biotransformation) into Sophoricoside and Genistein. This guide analyzes the molecule's transition from a stable plant metabolite to a potent signaling modulator, detailing isolation protocols, biotransformation pathways, and downstream mechanisms of action.
Chemical Profile & Identity
This compound is distinguished by its disaccharide moiety (neohesperidose) attached to the genistein core. This structural bulk confers high stability but limited direct bioavailability compared to its hydrolyzed forms.
| Property | Specification |
| Chemical Name | Genistein-4'-O-neohesperidoside |
| CAS Number | 2945-88-2 |
| Molecular Formula | C27H30O14 |
| Molecular Weight | 578.52 g/mol |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in cold water. |
| Key Structural Feature | 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one core with a rhamnosyl-glucose moiety at C-4'. |
| Primary Source | Fructus Sophorae (Huai Jiao); Small branches of Sophora japonica. |
Biotransformation: The Activation Mechanism
The pharmacological potency of this compound is unlocked through stepwise deglycosylation. Research indicates that the direct binding affinity of the diglycoside to receptors (e.g., Estrogen Receptors) is significantly lower than that of its metabolites.
The Hydrolysis Pathway[3]
-
Stage 1 (Activation):
-L-rhamnosidase cleaves the terminal rhamnose unit, converting This compound into Sophoricoside . -
Stage 2 (Bioavailability Peak):
-glucosidase cleaves the remaining glucose, releasing the aglycone Genistein .
Critical Insight: Sophoricoside is often cited as the "sweet spot" for bioavailability and potency in specific tissues (e.g., hair follicles, bone), while Genistein drives systemic anti-cancer and estrogenic effects.
Figure 1: The metabolic activation pathway of this compound. The molecule acts as a prodrug reservoir, releasing active metabolites via enzymatic cleavage.
Pharmacological Mechanisms
Once metabolized, the bioactive derivatives of this compound exert effects through three primary signaling axes.
Anti-Osteoporotic Activity (Estrogenic Pathway)
The metabolites mimic estrogen, binding selectively to Estrogen Receptor Beta (ER
-
Mechanism: Upregulation of Osteocalcin (OCN) and Alkaline Phosphatase (ALP).
-
Outcome: Increased bone mineral density (BMD) and trabecular thickness.
Anti-Inflammatory Activity (NF-κB Inhibition)
Sophoricoside and Genistein potently inhibit the Nuclear Factor Kappa B (NF-κB) pathway, a master regulator of inflammation.
-
Target: Inhibition of IκB
phosphorylation and degradation. -
Result: Blockade of p65 nuclear translocation, preventing the transcription of pro-inflammatory cytokines (TNF-
, IL-6, IL-1 ).
Metabolic Regulation & Hair Growth
-
Anti-Obesity: Sophoricoside inhibits adipogenesis by downregulating PPAR
and C/EBP . -
Hair Growth: Recent studies link Sophoricoside to the activation of M4 Muscarinic Acetylcholine Receptors (mAChR) in dermal papilla cells, promoting the anagen (growth) phase.
Figure 2: Multi-target pharmacological mechanism. The active metabolites modulate bone density, inflammation, and tissue regeneration via distinct receptor pathways.
Experimental Protocol: Isolation & Purification
To study this compound, high-purity isolation from Fructus Sophorae is required. The following protocol uses macroporous resin, which is scalable and cost-effective.
Objective: Isolate this compound and Sophoricoside from crude extract.
-
Extraction:
-
Solvent: 70-95% Ethanol.
-
Method: Reflux extraction or Ultrasonication (45°C, 3 cycles, 3 hours each).
-
Filtration: Filter through 0.45
m membrane to remove particulates. -
Concentration: Rotary evaporate ethanol to obtain an aqueous residue.
-
-
Purification (Diaion HP-20 Resin):
-
Loading: Adsorb aqueous residue onto a glass column packed with Diaion HP-20 resin.
-
Wash: Elute with 2-3 bed volumes of distilled water (removes sugars/polar impurities).
-
Elution: Elute with 40-50% Ethanol to recover isoflavone glycosides (this compound).
-
Note: Higher ethanol concentrations (70-90%) will elute aglycones (Genistein).
-
-
Crystallization/Polishing:
-
Concentrate the 40-50% fraction.
-
Recrystallize in Methanol/Water or purify further via Preparative HPLC (C18 column, Methanol/Water gradient).
-
References
-
Biotransformation & Isolation
-
Anti-Osteoporotic Activity
-
Hair Growth Mechanism
-
Anti-Inflammatory Pathways
-
Sophoricoside isolated from Sophora japonica ameliorates contact dermatitis by inhibiting NF-κB signaling. (2013).[1] International Immunopharmacology.
-
-
Genistein Pharmacokinetics
-
Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. (2016). Anti-Cancer Agents in Medicinal Chemistry.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological studies of the large-scaled purified genistein from Huaijiao (Sophora japonica-Leguminosae) on anti-osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Sophorabioside Solubility: A Deep Dive into DMSO and Methanol Protocols
Executive Summary
Sophorabioside, a prominent isoflavone glycoside isolated from Sophora japonica, is a compound of significant interest in pharmacological and biomedical research.[1][2] The successful execution of in vitro assays, high-throughput screening, and analytical studies hinges on a fundamental, yet often overlooked, parameter: the precise and reproducible solubilization of the compound. This technical guide provides an in-depth analysis of the solubility characteristics of this compound in two commonly employed laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Moving beyond simple data recitation, this document elucidates the underlying chemical principles governing solubility, presents field-proven, step-by-step dissolution protocols, and offers critical insights into solution stability and storage. Our objective is to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to handle this important biomolecule with confidence and accuracy.
The Physicochemical Landscape: Understanding this compound and Solvent Choice
This compound (C₂₇H₃₀O₁₄, Molar Mass: 578.52 g/mol ) is a complex flavonoid.[1] Its structure comprises a nonpolar, aromatic isoflavone core (the aglycone) and a polar disaccharide moiety. This amphipathic nature dictates its solubility behavior, necessitating solvents that can effectively accommodate both hydrophobic and hydrophilic regions.
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, DMSO is renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[3][4][5] Its large dipole moment allows it to solvate the polar hydroxyl groups of the sugar chain, while its methyl groups can interact favorably with the nonpolar aromatic rings. Its low toxicity and high boiling point (189 °C) make it an industry standard for preparing high-concentration stock solutions for compound libraries and cell-based assays.[3][6]
-
Methanol (MeOH): As a polar protic solvent, methanol's primary solvating power comes from its ability to engage in hydrogen bonding via its hydroxyl group.[7] This makes it particularly effective for dissolving polar compounds like flavonoid glycosides.[8] Methanol is frequently the solvent of choice for extraction from plant materials and for analytical techniques like chromatography, where DMSO can sometimes interfere.[9][10]
Logical Framework for Solvent Selection
Caption: Solvent selection logic based on experimental application.
This compound in Dimethyl Sulfoxide (DMSO)
DMSO stands out for its capacity to achieve high concentrations of this compound, making it ideal for creating master stock solutions.
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility | Molar Equivalent | Critical Note | Source |
| This compound | DMSO | 50 mg/mL | 86.43 mM | Requires ultrasonic assistance for dissolution. Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO significantly impacts solubility. | [1] |
Causality of High Solubility in DMSO
DMSO's efficacy stems from its status as a polar aprotic solvent. The sulfur-oxygen double bond creates a strong dipole, allowing the partially positive sulfur to associate with the electron-rich oxygen atoms of this compound's hydroxyl and ether groups, while the partially negative oxygen associates with available protons. Unlike protic solvents, it does not form a tight hydrogen-bonding network with itself, leaving it more available to interact with and encapsulate the solute molecules.
Field-Validated Protocol for Dissolution in DMSO
This protocol is designed as a self-validating system to ensure complete dissolution and solution clarity.
Materials:
-
This compound (solid powder)
-
Anhydrous, ACS Reagent Grade DMSO (newly opened bottle recommended)
-
Calibrated analytical balance
-
Appropriate-sized sterile microcentrifuge tube or vial
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 1 hour. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Accurate Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired mass of this compound directly into the vial. Example: For a 10 mg stock, weigh 10.0 mg ± 0.1 mg.
-
Solvent Addition: Based on the target concentration (e.g., 50 mg/mL), calculate the required volume of DMSO. Add the precise volume of anhydrous DMSO to the vial containing the this compound powder.
-
Calculation Example: To make a 50 mg/mL stock with 10 mg of solid, add 200 µL of DMSO.
-
-
Initial Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds. A suspension or partial solution is expected at this stage.
-
Ultrasonic Assistance (Critical Step): Place the vial in a bath sonicator. Sonicate for 10-15 minutes. The ultrasonic waves provide the energy needed to break down compound aggregates and overcome the activation energy of dissolution.[1]
-
Visual Inspection: After sonication, remove the vial and visually inspect it against a light source. The solution should be completely clear with no visible particulates.
-
Gentle Warming (Optional): If particulates remain, the solution can be gently warmed to 37°C for 5-10 minutes, followed by another round of vortexing and sonication. Causality: Increased thermal energy enhances molecular motion, increasing the rate of dissolution.Do not overheat , as this can risk compound degradation.
-
Final Verification: A final visual check for clarity confirms the successful preparation of the stock solution.
Stability and Authoritative Storage Recommendations
Proper storage is paramount to maintain the integrity of the this compound stock.
-
Short-Term Storage (≤ 1 month): Store at -20°C, protected from light.[1]
-
Long-Term Storage (≤ 6 months): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[1] Repeated freeze-thaw cycles can lead to compound precipitation and degradation.
This compound in Methanol
While specific quantitative data is less common in datasheets, methanol is an excellent and widely used solvent for flavonoids, including this compound, particularly for extraction and analytical purposes.[2][11] Its effectiveness is well-established in the literature for achieving working solutions.[9]
Qualitative Solubility and Best Practices
Methanol effectively dissolves this compound by forming hydrogen bonds with the numerous hydroxyl groups on the glycoside portion of the molecule. For compounds like flavonoid glycosides, aqueous methanol solutions (e.g., 70-80% methanol in water) are often even more effective than pure methanol, as the water component helps to solvate the highly polar sugar moieties.[9][12]
Recommended Protocol for Dissolution in Methanol
Materials:
-
This compound (solid powder)
-
HPLC Grade Methanol
-
Deionized water (if preparing an aqueous solution)
-
Calibrated analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired mass of this compound into a volumetric flask or vial.
-
Solvent Addition: Add approximately half the final desired volume of methanol (or the aqueous methanol mixture).
-
Vigorous Mixing: Cap and vortex the solution for 1-2 minutes until the solid is fully dispersed.
-
Bringing to Volume: Continue to add the solvent to reach the final desired volume. Cap and invert the flask several times to ensure homogeneity.
-
Sonication (If Necessary): If any solid material remains, a brief 5-10 minute sonication can be employed to facilitate complete dissolution.
-
Filtration for Analytical Use: For applications like HPLC or LC-MS, it is best practice to filter the final solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove any potential microparticulates.
General Dissolution Workflow
Caption: Standardized workflow for dissolving this compound.
Concluding Remarks for the Practicing Scientist
The choice between DMSO and methanol is dictated by the experimental endpoint. For high-concentration stocks intended for dilution into aqueous media for cellular or enzymatic assays, DMSO is the superior choice , offering solubility up to 50 mg/mL. For applications involving chemical analysis, extraction, or where solvent removal is necessary, methanol is a highly effective and practical option .
The integrity of your experimental results begins with the integrity of your solutions. Adherence to these protocols—particularly the use of high-purity, anhydrous solvents and physical dissolution aids like sonication—is not merely a suggestion but a requirement for reproducible science. Always validate solubility visually and prepare fresh dilutions for critical experiments from a properly stored, concentrated stock.
References
-
Kim, J., Lee, W., et al. (2022). Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus. Molecules. [Link]
-
Wikipedia. Dimethyl sulfoxide.[Link]
-
Biotage. What is the purpose of methanol in an extraction method?[Link]
-
HonestBee. Why Are Methanol Or Ethanol Preferred As Solvents For Extraction?[Link]
-
Ivanova, V., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes. [Link]
-
Živković, J., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Molecules. [Link]
-
gChem. DMSO.[Link]
-
Notman, S., & Gotor, R. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Capello, C., et al. (2007). Topical Application of Dimethyl Sulfoxide (DMSO) for the Treatment of Cutaneous and Musculoskeletal Disorders: A Review. Perceptual and Motor Skills. [Link]
-
ResearchGate. Which is the best solvent (ethanol OR methanol) for phytochemical study?[Link]
-
ResearchGate. How to dissolve my plant extracts for total flavonoid assay?[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:2945-88-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. honestbeeltd.com [honestbeeltd.com]
- 9. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
HPLC method for Sophorabioside detection in herbal extracts
Application Note: High-Resolution HPLC Quantification of Sophorabioside in Sophora japonica Extracts
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the extraction and quantification of This compound , a bioactive isoflavone glycoside, in Sophora japonica (Styphnolobium japonicum) fruit extracts. Designed for drug discovery and quality control laboratories, this method utilizes a C18 stationary phase with an acidified mobile phase to ensure peak symmetry and resolution from structurally related congeners like Sophoricoside and Genistein. The protocol includes optimized extraction procedures, system suitability criteria, and a validation framework compliant with ICH Q2(R1) guidelines.
Introduction
This compound is a major isoflavone glycoside found predominantly in the dried ripe fruit of Sophora japonica (Fructus Sophorae). Pharmacologically, it acts as a precursor that can be biotransformed into Sophoricoside (Genistein-4'-O-glucoside) and eventually Genistein, exhibiting significant anti-inflammatory, anti-osteoporotic, and antitumor activities.
Accurate quantification of this compound is critical for two primary reasons:
-
Standardization: It serves as a quality marker for Sophora raw materials.
-
Adulteration Detection: Its presence is used to detect the adulteration of Ginkgo biloba extracts with Sophora fruit, as this compound is absent in genuine Ginkgo leaves.
This protocol addresses common challenges in flavonoid analysis, such as peak tailing due to residual silanol interactions and hydrolysis during extraction, by employing a controlled acid-modified mobile phase and a gentle extraction workflow.
Chemical Context & Mechanism
-
Chemical Class: Isoflavone Glycoside[6]
-
Aglycone: Genistein[7]
-
Solubility: Soluble in Methanol, Ethanol, and DMSO; sparingly soluble in water.
-
UV Absorption: Maxima at ~260 nm (Band II) and ~320 nm (Band I), typical of isoflavones.
Separation Logic: this compound is relatively polar due to its disaccharide moiety (rhamnose-glucose). In Reverse Phase (RP) chromatography, it elutes earlier than its mono-glycoside (Sophoricoside) and its aglycone (Genistein). The addition of an acid modifier (Formic Acid or TFA) suppresses the ionization of free phenolic hydroxyl groups, preventing secondary interactions with the stationary phase and sharpening peak shape.
Experimental Protocol
Reagents and Materials
-
Standards: this compound Reference Standard (purity > 98%).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Modifiers: Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Column: C18 Column (e.g., Waters Cortecs C18 or Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
Sample Preparation Workflow
The extraction efficiency is critical. We utilize ultrasonic-assisted extraction to maximize yield without thermal degradation.
Figure 1: Optimized Ultrasonic-Assisted Extraction Workflow for this compound.
Step-by-Step Extraction:
-
Grind dried Sophora japonica fruits to a fine powder (pass through a No. 60 mesh sieve).
-
Weigh accurately 1.0 g of the powder into a 100 mL volumetric flask.
-
Add approximately 50 mL of 70% Methanol (v/v).
-
Sonicate for 30 minutes at 45°C. Note: Avoid temperatures >60°C to prevent glycoside hydrolysis.
-
Cool to room temperature and dilute to volume with 70% Methanol. Mix well.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C |
| Detection | UV-DAD at 254 nm (Reference: 360 nm) |
| Run Time | 45 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Initial Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 30.0 | 60 | 40 | Linear Gradient (Elution of Glycosides) |
| 35.0 | 10 | 90 | Wash Step (Elution of Aglycones/Lipids) |
| 38.0 | 10 | 90 | Hold Wash |
| 38.1 | 90 | 10 | Re-equilibration |
| 45.0 | 90 | 10 | End of Run |
Method Validation & System Suitability
To ensure data trustworthiness, the method must be validated following ICH Q2(R1) guidelines.
System Suitability Criteria
Perform 5 replicate injections of the Standard Solution.
-
Retention Time %RSD: < 1.0%[8]
-
Tailing Factor (T): 0.9 < T < 1.2
-
Theoretical Plates (N): > 5000
Linearity and Range
Prepare a stock solution of this compound (1.0 mg/mL in Methanol). Dilute to create a 6-point calibration curve ranging from 10 µg/mL to 500 µg/mL.
-
Acceptance: Correlation coefficient (
) 0.999.
Separation Logic & Troubleshooting
The following diagram illustrates the chromatographic decision-making process and troubleshooting logic for this specific assay.
Figure 2: Chromatographic Logic and Troubleshooting Flow.
Results Interpretation
In a typical chromatogram of Sophora japonica extract:
-
Rutin (if present) and other polar diglycosides elute first (5–10 min).
-
This compound elutes in the middle region (approx. 12–18 min depending on column dead volume).
-
Sophoricoside (monoglycoside) elutes after this compound.
-
Genistein (aglycone) elutes late (25+ min) due to high hydrophobicity.
Calculation:
Calculate the content using the external standard method:
- = Peak area of this compound in sample
- = Peak area of this compound in standard
- = Concentration of standard (mg/mL)
- = Total volume of extract (mL)
- = Weight of sample (g)
References
-
Avula, B., et al. (2011). "Determination of Flavonoids and Alkaloids in Sophora Species by HPLC-UV-MS." Journal of Pharmaceutical and Biomedical Analysis.
- Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. Volume I. (Standard for Fructus Sophorae).
-
Kite, G. C., et al. (2002). "The distribution of sophoricoside and this compound in Styphnolobium and Sophora." Biochemical Systematics and Ecology.
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
-
He, X., et al. (2016).[10] "Phytochemical and pharmacological review of Sophora japonica L." Journal of Ethnopharmacology.
Sources
- 1. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-UV/HRMS methods for the unambiguous detection of adulterations of Ginkgo biloba leaves with Sophora japonica fruits on an extract level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-UV/HRMS methods for the unambiguous detection of adulterations of Ginkgo biloba leaves with Sophora japonica fruits on an extract level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Determination of Phytochemical Contents in Extracts from Different Growth Stages of Oroxylum indicum Fruits Using HPLC-DAD and QAMS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Efficiency Isolation of Sophorabioside from Plant Extracts Using Diaion HP-20 Column Chromatography
For: Researchers, scientists, and drug development professionals engaged in the purification of bioactive compounds.
Introduction: The Significance of Sophorabioside and the Role of Advanced Separation Technologies
This compound, a prominent isoflavone glycoside primarily found in the fruits and flowers of Sophora japonica L. (Japanese pagoda tree), has garnered significant attention within the scientific community.[1][2] As a glycoside of genistein, this compound is a precursor to more bioavailable and therapeutically potent compounds like sophoricoside, which has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects.[3][4] The isolation of this compound in high purity is a critical step for its further investigation in drug discovery and for its potential use as a scaffold in the synthesis of novel therapeutic agents.
Traditional methods for the purification of natural products can be laborious and may yield compounds with insufficient purity for downstream applications. Macroporous resin chromatography, particularly with non-polar, polystyrene-divinylbenzene-based adsorbents like Diaion HP-20, offers a robust, scalable, and cost-effective solution for the enrichment and purification of moderately polar compounds, such as flavonoid glycosides, from complex plant extracts.[5][6] This application note provides a comprehensive guide to the isolation of this compound using Diaion HP-20 column chromatography, detailing the underlying scientific principles, a step-by-step protocol, and methods for the analysis of the purified product.
Scientific Principles: The Interplay of Polarity and Adsorption in this compound Isolation
The successful separation of this compound using Diaion HP-20 hinges on the principles of reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.
The Stationary Phase: Diaion HP-20
Diaion HP-20 is a macroporous synthetic adsorbent composed of a polystyrene-divinylbenzene copolymer.[6] Its key characteristics include a large surface area, high porosity, and a non-polar, hydrophobic surface. This structure allows it to effectively adsorb organic molecules from aqueous solutions through van der Waals forces and hydrophobic interactions.[7]
The Target Molecule: this compound
This compound (C₂₇H₃₀O₁₄, M.Wt: 578.52 g/mol ) is a moderately polar molecule. Its aglycone part (genistein) is relatively non-polar, while the disaccharide moiety (neohesperidose) is highly polar due to the presence of multiple hydroxyl groups. This amphiphilic nature is key to its interaction with the Diaion HP-20 resin.
The Separation Mechanism
When an aqueous plant extract containing this compound is loaded onto the Diaion HP-20 column, the less polar aglycone portion of the this compound molecule interacts with and adsorbs to the hydrophobic surface of the polystyrene-divinylbenzene matrix. Highly polar compounds, such as sugars and salts, have a weak affinity for the resin and are washed away with water. The elution of the adsorbed flavonoids is then achieved by gradually decreasing the polarity of the mobile phase with an organic solvent, typically ethanol or methanol. Compounds are eluted in order of increasing hydrophobicity; more polar glycosides will elute at lower ethanol concentrations, while less polar compounds require higher ethanol concentrations for desorption.
Caption: Adsorption of this compound on Diaion HP-20 Resin.
Experimental Protocol: A Step-by-Step Guide to this compound Isolation
This protocol outlines the complete workflow for the isolation of this compound from a crude plant extract.
Caption: Overall workflow for the isolation of this compound.
I. Materials and Reagents
-
Plant Material: Dried and powdered fruits or flowers of Sophora japonica.
-
Diaion HP-20 Resin: (Mitsubishi Chemical Corporation).
-
Solvents: Ethanol (95% and absolute), Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water.
-
Acids: Formic acid or Phosphoric acid (for HPLC).
-
Apparatus: Glass chromatography column, Peristaltic pump, Fraction collector, Rotary evaporator, Freeze dryer, HPLC system with DAD or UV detector.
II. Resin Pre-treatment
Causality: Pre-treatment is crucial to remove any residual monomers and porogens from the manufacturing process and to fully hydrate the resin beads, ensuring optimal performance and reproducibility.
-
Soak the Diaion HP-20 resin in 95% ethanol for 24 hours to swell the beads and remove impurities.
-
Wash the resin thoroughly with deionized water until the eluate is clear and free of the ethanol scent.
-
Sequentially wash the resin with 1 M HCl, followed by deionized water until the pH is neutral, and then with 1 M NaOH, followed by deionized water until the pH is neutral.
-
Store the pre-treated resin in deionized water before use.
III. Plant Extract Preparation
-
Extract the powdered plant material (100 g) with 95% ethanol (1 L) using sonication or reflux for 2-3 hours. Repeat the extraction process twice.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Dissolve the crude extract in a minimal amount of 95% ethanol and then dilute with deionized water to a final ethanol concentration of less than 20% to ensure efficient adsorption onto the resin.[8]
-
Filter the aqueous extract to remove any insoluble material.
IV. Column Packing and Equilibration
-
Prepare a slurry of the pre-treated Diaion HP-20 resin in deionized water and pour it into a glass chromatography column.
-
Allow the resin to settle, ensuring a uniform and bubble-free bed. The bed volume (BV) is the volume occupied by the packed resin.
-
Equilibrate the packed column by washing with 3-5 BV of deionized water at a flow rate of 1-2 BV/h.
V. Sample Loading
-
Load the prepared aqueous plant extract onto the equilibrated column at a flow rate of 1-2 BV/h.
-
The loading volume should be optimized based on the concentration of this compound in the extract and the binding capacity of the resin.
VI. Washing
-
After loading, wash the column with 3-5 BV of deionized water at a flow rate of 2-3 BV/h.
-
This step removes highly polar compounds like sugars, salts, and some polar pigments that do not bind to the resin.
VII. Stepwise Elution and Fraction Collection
Causality: A stepwise gradient of ethanol in water is employed to selectively desorb compounds based on their polarity. This compound, being a glycoside, is expected to elute at intermediate ethanol concentrations.
-
Elute the column sequentially with increasing concentrations of aqueous ethanol. Collect fractions of a defined volume (e.g., 1 BV per fraction).
-
Step 1: 2-3 BV of 25% (v/v) aqueous ethanol. This will elute more polar flavonoid glycosides.
-
Step 2: 2-3 BV of 50% (v/v) aqueous ethanol. This compound is expected to elute in this fraction.
-
Step 3: 2-3 BV of 75% (v/v) aqueous ethanol. This will elute less polar flavonoids and aglycones.
-
Step 4: 2-3 BV of 95% (v/v) aqueous ethanol to regenerate the column by removing any remaining strongly bound compounds.
-
-
Monitor the elution process using thin-layer chromatography (TLC) or by analyzing small aliquots of the fractions by HPLC.
VIII. Analysis of Fractions and Product Recovery
-
Analyze the collected fractions using a validated HPLC method to identify those containing this compound in high purity.
-
Combine the this compound-rich fractions.
-
Remove the ethanol using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain purified this compound as a powder.
Analytical Method for this compound Quantification
The purity and concentration of this compound in the collected fractions should be determined by High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of A: 0.1% Formic acid in water and B: Acetonitrile.[3]
-
Gradient Program:
-
0-5 min: 15% B
-
5-35 min: Linear gradient from 15% to 30% B
-
35-40 min: Linear gradient from 30% to 50% B
-
40-45 min: Hold at 50% B
-
45-50 min: Return to 15% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD or UV detector at 254 nm.[3]
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve of a this compound standard.
Expected Results and Data Presentation
The described protocol is expected to yield this compound with a significant increase in purity compared to the crude extract. The following table presents representative data based on typical purification outcomes for isoflavone glycosides using macroporous resins.[5][9]
| Purification Step | Total Solids (mg) | This compound Content (%) | Purity (Fold Increase) | Recovery Rate (%) |
| Crude Extract | 10,000 | 5.0 | 1.0 | 100 |
| Water Wash | - | <0.1 | - | - |
| 25% Ethanol Eluate | 1,500 | 10.0 | 2.0 | 30 |
| 50% Ethanol Eluate | 600 | 65.0 | 13.0 | 78 |
| 75% Ethanol Eluate | 800 | 5.0 | 1.0 | 8 |
Troubleshooting and Optimization
-
Low Yield: This could be due to incomplete extraction from the plant material, overloading the column, or using an inappropriate elution solvent. Consider optimizing the extraction method, reducing the sample load, or adjusting the ethanol concentrations in the elution steps.
-
Low Purity: Co-elution of compounds with similar polarities can lead to low purity. To improve resolution, a shallower gradient (e.g., smaller increments in ethanol concentration) or a different organic modifier (e.g., methanol) can be tested.
-
Column Clogging: This may be caused by particulate matter in the crude extract. Ensure the extract is thoroughly filtered before loading.
Conclusion
Diaion HP-20 column chromatography provides a highly effective and scalable method for the isolation of this compound from plant extracts. The protocol described in this application note, which is based on the principles of reversed-phase separation, allows for a significant enrichment of the target compound with good recovery rates. By understanding the interactions between the this compound molecule and the polystyrene-divinylbenzene resin, researchers can further optimize the separation parameters to achieve the desired purity for their specific research needs. This method represents a valuable tool in the field of natural product chemistry and drug development.
References
-
Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins. (2021). Polish Journal of Food and Nutrition Sciences. Available at: [Link]
-
Bae, S. H., et al. (2021). HPLC-UV/HRMS methods for the unambiguous detection of adulterations of Ginkgo biloba leaves with Sophora japonica fruits on an extract level. Pharmaceutical Biology, 59(1), 534-543. Available at: [Link]
- Chen, Y., et al. (2012). Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 62, 196-203.
-
Gao, W., et al. (2014). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. Molecules, 19(11), 17599-17611. Available at: [Link]
-
Guo, N., & Chen, Z. (2023). Sophora japonica L. bioactives: Chemistry, sources, and processing techniques. Food Frontiers. Available at: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Pharmaeli. Available at: [Link]
-
Kim, D. H., et al. (2021). Quantitative Analysis of Flavonoid Glycosides in Sophora japonica and Sophora flavescens by HPLC-DAD. Natural Product Sciences, 27(4), 284-292. Available at: [Link]
-
Huang, Z., et al. (2022). Preparation and application of polystyrene-divinylbenzene sorbent with weak cation-exchange character for the selective extraction of illicit drugs in environmental water. Journal of Chromatography A, 1673, 462994. Available at: [Link]
-
Li, Y., et al. (2021). Extraction, Purification and Antioxidant Activity of Polysaccharides from Sophora japonica. Foods, 10(11), 2795. Available at: [Link]
-
Kang, S. H., et al. (2025). Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus. Journal of Microbiology and Biotechnology. Available at: [Link]
-
Phan, T. N. H., et al. (2022). Enrichment of soy isoflavone extracts through macroporous resin for characterization of toxicity and estrogenic activities. Scientific Reports, 12(1), 12821. Available at: [Link]
-
Wang, Y., et al. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Molecules, 24(17), 3200. Available at: [Link]
-
Tran, T. M. H., et al. (2022). Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins. Polish Journal of Food and Nutrition Sciences, 72(2), 145-156. Available at: [Link]
-
Zand, A. D., et al. (2012). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 11(2), 525-533. Available at: [Link]
-
Chang, Y. C., et al. (2021). Sulfonation of Divinylbenzene Adsorbents Packed in a Micro Sampler to Extract Airborne Organic Compounds. Aerosol and Air Quality Research, 21, 210081. Available at: [Link]
-
Baky, M. H., et al. (2015). Can I use Diaion HP-20 resin for purification of flavonoids?. ResearchGate. Available at: [Link]
Sources
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- 3. HPLC-UV/HRMS methods for the unambiguous detection of adulterations of Ginkgo biloba leaves with Sophora japonica fruits on an extract level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 6. Enrichment of soy isoflavone extracts through macroporous resin for characterization of toxicity and estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and application of polystyrene-divinylbenzene sorbent with weak cation-exchange character for the selective extraction of illicit drugs in environmental water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD [mdpi.com]
Application Note: High-Throughput Identification of Sophorabioside using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the unequivocal identification and characterization of Sophorabioside, a significant isoflavone glycoside. Found in various medicinal plants, particularly within the Sophora genus, this compound and its metabolites are of considerable interest to the pharmaceutical and natural product research sectors.[1][2] This document provides a comprehensive workflow, from sample preparation to data analysis, underpinned by a rigorous validation protocol. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams for enhanced clarity.
Introduction: The Significance of this compound Analysis
This compound (C₂₇H₃₀O₁₄, M.Wt: 578.52 g/mol ) is a flavonoid glycoside with a range of reported biological activities.[3][4][5] Its accurate identification and quantification in complex matrices, such as plant extracts and biological fluids, are crucial for drug discovery, pharmacokinetic studies, and quality control of herbal medicines.[6][7][8] LC-MS/MS has emerged as the preeminent analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[9][10] This method allows for the precise determination of the parent molecule and its characteristic fragment ions, providing a high degree of confidence in its identification.[11][12]
The core principle of this application is the separation of this compound from a complex mixture using liquid chromatography, followed by its ionization and fragmentation in a tandem mass spectrometer. By monitoring specific precursor-to-product ion transitions, a highly selective and sensitive analysis is achieved.
Experimental Workflow and Causality
The successful identification of this compound is contingent upon a meticulously optimized workflow. Each step, from sample preparation to data acquisition, is designed to maximize recovery, sensitivity, and reproducibility.
Caption: Figure 1: Overall LC-MS/MS Workflow.
Detailed Protocols and Method Parameters
Sample Preparation: Isolating the Analyte of Interest
The goal of sample preparation is to extract this compound from its matrix and remove interfering substances that could compromise the analysis.
Protocol for Botanical Samples:
-
Homogenization: Solid plant materials (e.g., roots, fruits) should be dried and ground into a fine powder to ensure a consistent and representative sample.[13]
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample.
-
Add 30 mL of 70% methanol (v/v).[1] The use of a hydroalcoholic solvent is crucial for efficiently extracting glycosylated flavonoids.
-
Perform ultrasonication (250 W, 40 kHz) for 60 minutes.[1] This enhances extraction efficiency by disrupting cell walls.
-
Alternatively, for materials like Sophora japonica fruits, extraction with 95% ethanol followed by sonication can be employed.[14]
-
-
Purification & Concentration:
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm microporous filter membrane to remove fine particulates that could clog the LC system.[1][15]
-
The filtered extract can be concentrated under reduced pressure if necessary and then reconstituted in the initial mobile phase solvent.[13]
-
Protocol for Biological Fluids (e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 1.0 mL of methanol.[7] This denatures and precipitates proteins which can interfere with the analysis.
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
-
Final Preparation:
-
Collect the supernatant.
-
Filter through a 0.22 µm syringe filter prior to injection.[15]
-
Liquid Chromatography: Achieving Optimal Separation
A reversed-phase C18 column is the standard choice for separating flavonoid glycosides due to its ability to retain these moderately polar compounds.[7][16] A gradient elution is employed to ensure sharp peak shapes and efficient separation from other matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.7 µm | Provides high-resolution separation for complex samples.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode.[6][11] |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography.[11][17] |
| Flow Rate | 0.3 - 0.6 mL/min | Optimal for analytical scale columns to ensure good separation and sensitivity.[7][17] |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity.[17][18] |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[19] |
Example Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 5 |
| 1.0 | 5 |
| 33.0 | 95 |
| 38.0 | 95 |
| 40.0 | 5 |
| 45.0 | 5 |
| (This is an example gradient and should be optimized for the specific application and column dimensions)[6] |
Mass Spectrometry: The Key to Identification
A triple quadrupole mass spectrometer is ideal for this application, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7][8] Electrospray ionization (ESI) is the preferred ionization technique for flavonoids. While both positive and negative ion modes can be used, negative mode often provides better sensitivity for flavonoid glycosides.[7][20]
Caption: Figure 2: this compound Fragmentation Pathway.
Optimized MS/MS Parameters:
| Parameter | Setting (Negative Ion Mode) | Setting (Positive Ion Mode) | Rationale |
| Ionization Mode | ESI- | ESI+ | Negative mode is often more sensitive for flavonoid glycosides.[7][20] |
| Capillary Voltage | 2.5 - 3.0 kV | 3.0 - 4.5 kV | Optimizes the formation of gas-phase ions.[11][18][19] |
| Source Temp. | 120 - 420°C | 120 - 420°C | Facilitates desolvation of the analyte.[18][19] |
| Desolvation Gas | Nitrogen | Nitrogen | Removes solvent from the ionized droplets. |
| Desolvation Temp. | 325 - 450°C | 325 - 450°C | Aids in the desolvation process.[11][18] |
| Collision Gas | Argon | Argon | Used to induce fragmentation in the collision cell. |
| Collision Energy | 20 - 50 eV | 20 - 50 eV | This energy is optimized to produce the desired fragment ions.[11][18] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions.[8] |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode |
| This compound | 577.15 | 269.45 | Negative |
| (Note: The product ion at m/z 269.45 corresponds to the genistein aglycone after the loss of the sophorose moiety.)[7] |
Method Validation: Ensuring Trustworthy Results
A self-validating system is crucial for ensuring the reliability of any analytical method.[9] The developed LC-MS/MS method should be validated according to established guidelines (e.g., ICH, FDA) to demonstrate its suitability for its intended purpose.[21]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[21] | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[9][21] | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[9] | Recovery within 80-120%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][22] | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16][22] | Typically Signal-to-Noise ratio of 10:1. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations with unextracted standards.[9] | Consistent and reproducible recovery, typically within 80-120%. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[9] | Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat standard solution. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[9] | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound using LC-MS/MS. By understanding the rationale behind each step, researchers can confidently implement and adapt this method for their specific needs. The detailed parameters and validation guidelines ensure the generation of accurate, reliable, and reproducible data, which is paramount in the fields of drug development and natural product analysis.
References
-
Hindawi. (2021). Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. [Link]
-
MDPI. (n.d.). Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis. [Link]
-
Pharmacognosy Magazine. (n.d.). Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulosaTorr. Leaves. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
Frontiers. (n.d.). Liquid chromatography-tandem mass spectrometry analysis of a ratio-optimized drug pair of Sophora flavescens Aiton and Coptis chinensis Franch and study on the mechanism of anti-colorectal cancer effect of two alkaloids thereof. [Link]
-
PubMed. (2018). Determination of this compound in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study. [Link]
-
Nature. (n.d.). Dereplication of secondary metabolites from Sophora flavescens using an LC–MS/MS-based molecular networking strategy. [Link]
-
MDPI. (n.d.). Simultaneous Analysis for Quality Control of Traditional Herbal Medicine, Gungha-Tang, Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Thieme Connect. (2022). Structural Characterization of Chemical Compounds Based on Their Fragmentation Rules in Sophorae Fructus by UPLC-QTOF-MS/MS. [Link]
-
National Institutes of Health. (n.d.). Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus. [Link]
-
ResearchGate. (n.d.). Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC. [Link]
-
ResearchGate. (2022). Structural Characterization of Chemical Compounds Based on Their Fragmentation Rules in Sophorae Fructus by UPLC-QTOF-MS/MS. [Link]
-
MDPI. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. [Link]
-
National Institutes of Health. (n.d.). This compound. [Link]
-
MDPI. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. [Link]
-
Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. [Link]
-
ResearchGate. (n.d.). HPLC Determination of Sophoricoside Content in Japanese Sophora Fruit. [Link]
-
PubMed. (2022). Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis. [Link]
-
MDPI. (n.d.). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. [Link]
-
BioCrick. (n.d.). This compound. [Link]
-
Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. [Link]
-
PubMed. (2002). Analysis of proprietary Chinese medicines for the presence of toxic ingredients by LC/MS/MS. [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]
-
Auctores. (n.d.). Chromatographic methods for the identification of flavonoids. [Link]
-
ResearchGate. (n.d.). Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus. [Link]
-
National Institutes of Health. (n.d.). Preparation of Botanical Samples for Biomedical Research. [Link]
-
ResearchGate. (n.d.). (PDF) Development of an LC-MS Based Assay for Quantifying Eight Flavonoid Compounds and Its Application in Chinese Herbal Medicine Analysis. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sophorabioside Hydrolysis
An in-depth guide from our application scientists
Welcome to the technical support center for flavonoid biotransformation. This guide is designed for researchers, scientists, and drug development professionals engaged in the enzymatic hydrolysis of sophorabioside. We will delve into the critical parameters of pH and temperature to help you maximize the yield of valuable downstream products like sophoricoside and genistein. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your own experiments effectively.
This compound (genistein-4'-O-neohesperidoside) is a flavonoid glycoside abundant in plants like Sophora japonica L.[1][2]. Its bioavailability and therapeutic potency are significantly enhanced by hydrolyzing it into its deglycosylated forms. Specifically, conversion to sophoricoside (genistein-4'-O-glucoside) and subsequently to the aglycone genistein, unlocks potent anti-inflammatory, anti-cancer, and anti-osteoporotic properties[1][2][3]. This conversion is a critical step in developing functional foods and pharmaceutical agents.
The hydrolysis of this compound is a multi-step enzymatic process. Understanding this pathway is fundamental to optimizing the reaction.
Caption: Two-step enzymatic hydrolysis of this compound.
As illustrated, the process requires two distinct enzymes:
-
α-L-Rhamnosidase: This enzyme specifically cleaves the terminal rhamnose sugar from this compound to yield sophoricoside.
-
β-Glucosidase: This enzyme then hydrolyzes the glucose moiety from sophoricoside to produce the final aglycone, genistein[1][4].
Optimizing this cascade requires tailoring the reaction conditions to the specific requirements of each enzyme.
Experimental Protocols & Data
Optimized Conditions from Literature
The following table summarizes the empirically determined optimal conditions for the first step of hydrolysis: the conversion of this compound to sophoricoside using α-L-rhamnosidase from Chloroflexus aurantiacus.
| Parameter | Optimal Value | Investigated Range | Source |
| pH | 6.0 | 5.0 - 7.0 | [1] |
| Temperature | 55 °C | 40 - 70 °C | [1] |
| Solvent Additive | 2.5% (v/v) Methanol | 0.5% - 10% | [1] |
| Buffer | 50 mM Citrate/Phosphate | - | [1] |
-
Rationale: The optimal pH of 6.0 and temperature of 55°C reflect the conditions at which the α-L-rhamnosidase maintains its structural integrity and highest catalytic efficiency[1]. The addition of a small amount of methanol (2.5%) was found to enhance enzymatic activity, likely by improving substrate solubility[1].
For the second step, the hydrolysis of sophoricoside by β-glucosidase, specific optimal conditions are not as well-defined in the literature. However, studies on similar isoflavone conjugates provide a strong starting point. For example, the hydrolysis of phytoestrogen conjugates with β-glucuronidase is optimal at pH 5.0 and can be enhanced at temperatures from 37°C to 45°C[5]. We recommend using these as initial parameters for your own optimization experiments.
Protocol 1: this compound to Sophoricoside Conversion
This protocol is adapted from established methods for the biotransformation using α-L-rhamnosidase[1].
Materials:
-
This compound extract (ensure it is free of simple sugars, which can inhibit the enzyme)[1]
-
α-L-Rhamnosidase (e.g., from Chloroflexus aurantiacus)
-
50 mM Citrate/Phosphate buffer, pH 6.0
-
Methanol
-
Reaction vessels (e.g., microcentrifuge tubes or a temperature-controlled reactor)
-
Shaking water bath or incubator set to 55°C
Procedure:
-
Prepare Substrate Solution: Dissolve the this compound extract in the pH 6.0 citrate/phosphate buffer to a desired final concentration (e.g., 0.5 mM)[1].
-
Add Co-solvent: Add methanol to the substrate solution to a final concentration of 2.5% (v/v). Mix thoroughly.
-
Pre-heat: Incubate the substrate solution at 55°C for 10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add α-L-rhamnosidase to the pre-heated substrate solution. The optimal enzyme concentration depends on the specific activity of your enzyme preparation and should be determined empirically (a starting point could be ~5-10 U/mL)[1].
-
Incubation: Incubate the reaction mixture at 55°C with gentle agitation for a predetermined time course (e.g., sampling at 30, 60, 120, and 240 minutes).
-
Terminate Reaction: To stop the reaction at each time point, take an aliquot and immediately inactivate the enzyme, either by boiling for 10 minutes or by adding a quenching solvent like ice-cold acetonitrile.
-
Analysis: Analyze the product formation (sophoricoside) and substrate consumption (this compound) using an appropriate method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Determining Optimal pH and Temperature
This general protocol can be used to determine the optimal conditions for either the α-L-rhamnosidase or the β-glucosidase step.
Caption: Workflow for pH and Temperature Optimization.
Part A: pH Optimization
-
Prepare Buffers: Create a series of buffers covering a broad pH range (e.g., pH 4.0 to 8.0 in 0.5 unit increments). Use buffers with appropriate pKa values, such as citrate for pH 3-6 and phosphate for pH 6-8.
-
Set Up Reactions: For each pH value, prepare a reaction as described in Protocol 1. Keep the temperature, substrate concentration, and enzyme concentration constant.
-
Incubate and Analyze: Incubate all reactions for a fixed time period (within the linear range of the reaction) and analyze the product yield.
-
Determine Optimum: Plot the product yield against pH. The pH that gives the highest yield is the optimum.
Part B: Temperature Optimization
-
Prepare Reactions: Prepare a set of identical reaction tubes using the optimal pH determined in Part A.
-
Incubate at Different Temperatures: Place the reaction tubes in separate incubators or water baths set to a range of temperatures (e.g., 30, 40, 50, 55, 60, 70°C).
-
Analyze: After a fixed incubation time, terminate the reactions and analyze for product yield.
-
Determine Optimum: Plot the product yield against temperature. The temperature that results in the highest yield is the optimum. Note that at very high temperatures, the yield may decrease due to enzyme denaturation[6].
Troubleshooting Guide
Q: My reaction yield is very low or non-existent. What could be the problem?
A: Low yield is a common issue with several potential causes. Let's break them down:
-
Incorrect pH or Temperature: Enzymes have narrow optimal ranges. Even a small deviation can significantly reduce activity. We strongly recommend empirically determining the optimal conditions for your specific enzyme lot and substrate using the protocol provided above. The optimal pH for α-L-rhamnosidase is 6.0, while activity drops by 50% at pH 5.0[1].
-
Enzyme Inhibition: Your this compound extract may contain inhibitors. Free sugars are known to inhibit glycosidases. It is crucial to purify the extract, for instance, by using a Diaion HP20 resin column to remove free sugars and other hydrophilic compounds before the enzymatic reaction[1].
-
Inactive Enzyme: Ensure your enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test its activity with a known standard substrate if possible.
-
Substrate Concentration: While more substrate generally means more product, very high concentrations can sometimes lead to substrate inhibition. Conversely, if the concentration is too low, the reaction rate will be slow. It's important to work within an optimal concentration range, which for this compound extracts has been identified between 0.45 and 0.86 mg/ml[1].
Q: The reaction starts well but stops before all the substrate is consumed. Why?
A: This often points to enzyme instability or product inhibition.
-
Enzyme Instability: The enzyme may be denaturing over the course of the reaction, especially if the temperature is at the higher end of its functional range. For example, the α-L-rhamnosidase used for this compound conversion has a half-life of 32.2 hours at its optimal temperature of 55°C, but this drops to just 15.1 hours at 60°C[1]. If your reaction is long, consider a slightly lower temperature or adding fresh enzyme part-way through.
-
Product Inhibition: The accumulation of products (sophoricoside or genistein) can sometimes inhibit the enzyme, slowing down the reaction. If this is suspected, you may need to implement a product removal strategy in a continuous process setup, though this is complex for batch reactions.
-
pH Shift: The hydrolysis reaction can sometimes cause a shift in the pH of the reaction buffer, moving it away from the optimum. Ensure your buffer concentration is sufficient (e.g., 50 mM) to resist pH changes.
Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis preferred over acid hydrolysis for this compound?
A1: While acid hydrolysis can cleave the glycosidic bonds, it lacks specificity and requires harsh conditions (high temperature, strong acids). This can lead to the degradation of the target aglycone (genistein) and the formation of unwanted byproducts. Enzymatic biotransformation provides superior selectivity and specificity, leading to a cleaner product with higher yields under milder reaction conditions[1].
Q2: Can I perform a one-pot reaction with both α-L-rhamnosidase and β-glucosidase?
A2: This is theoretically possible if the two enzymes have overlapping optimal pH and temperature ranges. However, it can be challenging to optimize. A sequential, two-step reaction is often more practical. First, run the α-L-rhamnosidase reaction under its optimal conditions (pH 6.0, 55°C). Then, adjust the pH and temperature of the mixture to the optimum for the β-glucosidase (e.g., pH 5.0, 45°C) and add the second enzyme to complete the conversion to genistein.
Q3: How do I source the correct enzymes for this process?
A3: α-L-Rhamnosidases and β-glucosidases are commercially available from several biotechnology suppliers. Look for enzymes with characterized activity on flavonoid glycosides. The literature is a valuable resource; the successful conversion of this compound was achieved using a recombinant α-L-rhamnosidase from the bacterium Chloroflexus aurantiacus[1][2]. For the second step, β-glucosidases from fungal sources like Rhizopus oryzae have been shown to effectively convert sophoricoside to genistein[7].
Q4: How critical is the purity of the initial this compound extract?
A4: Very critical. As mentioned in the troubleshooting guide, contaminants can severely impact enzyme activity. The extraction and purification process is a key self-validating step. A robust extraction involves sonication in ethanol, followed by evaporation and re-dissolving in water, and subsequent column chromatography (e.g., with Diaion HP20 resin) to remove interfering substances like free sugars[1].
Q5: What analytical method is best for monitoring the reaction?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for quantifying flavonoids. You will need to develop a method that can separate the substrate (this compound), the intermediate (sophoricoside), and the final product (genistein). Using certified analytical standards for each compound is essential for accurate quantification.
References
-
Bae, S., et al. (2025). Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus. Journal of Microbiology and Biotechnology. Available at: [Link]
-
Grace, M. H., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. National Institutes of Health. Available at: [Link]
-
Schofield, J. D., et al. (2009). Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma. PubMed. Available at: [Link]
-
Bae, S., et al. (2025). Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus. PubMed. Available at: [Link]
-
Lee, J-H., et al. (2019). A Biotransformation Process for Production of Genistein from Sophoricoside by a Strain of Rhizopus oryza. National Institutes of Health. Available at: [Link]
-
Cairns, J. R. K., & Esen, A. (2010). β-Glucosidases. National Institutes of Health. Available at: [Link]
-
Kim, E., et al. (2018). Insight into the Hydrolytic Selectivity of β-Glucosidase to Enhance the Contents of Desired Active Phytochemicals in Medicinal Plants. National Institutes of Health. Available at: [Link]
Sources
- 1. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Biotransformation Process for Production of Genistein from Sophoricoside by a Strain of Rhizopus oryza - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Sophorabioside Derivatives
Topic: Optimization of Solubility, Permeability, and Metabolic Stability for Sophorabioside & Derivatives Support Ticket ID: SOPH-BIO-442 Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division
Introduction: The "Glycoside Paradox"
Welcome to the technical support hub for This compound (Genistein-4'-O-
This guide addresses the three critical bottlenecks in your experimental workflow: Chemical Derivatization , Nano-Formulation , and Bio-Analytical Validation .
Module 1: Chemical Modification (The Permeability Issue)
Current Status: You are attempting to synthesize lipophilic derivatives (prodrugs) to facilitate passive transport across the intestinal epithelium before hydrolysis occurs.
Troubleshooting Guide: Enzymatic Acylation
User Question: "I am trying to acylate the sophorose sugar moiety to increase lipophilicity, but I am getting low yields and a mixture of isomers. How do I improve regioselectivity?"
Technical Diagnosis: Chemical acylation (using acid chlorides/anhydrides) is often non-selective, attacking the phenolic hydroxyls on the isoflavone backbone (C-5, C-7) rather than the sugar hydroxyls. This abolishes the antioxidant capacity of the phenol. You must use Enzymatic Regioselective Acylation .
Corrective Protocol: Lipase-Mediated Transesterification To acylate only the primary hydroxyl (C-6'') of the glucose unit without affecting the phenolic aglycone:
-
Catalyst Selection: Use Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435). CAL-B has a steric preference for primary aliphatic hydroxyls over phenolic hydroxyls.
-
Acyl Donor: Switch from carboxylic acids to Vinyl Esters (e.g., vinyl laurate, vinyl acetate). The tautomerization of the leaving group (vinyl alcohol
acetaldehyde) makes the reaction irreversible, driving the equilibrium toward synthesis. -
Solvent System: Use anhydrous THF (Tetrahydrofuran) or t-Butanol . Avoid DMSO or DMF if possible, as they can strip water from the enzyme, deactivating it. If solubility is an issue, use a Pyridine/THF co-solvent (1:4 ratio).
Step-by-Step Workflow:
-
Dissolve this compound (1 eq) in anhydrous THF containing 4Å molecular sieves (to maintain
). -
Add Vinyl Laurate (5 eq) and CAL-B (100% w/w relative to substrate).
-
Incubate at 50°C with orbital shaking (200 rpm) for 24–48 hours.
-
Stop Reaction: Filter off the enzyme.
-
Purification: The product (6''-O-acyl-sophorabioside) will be less polar. Purify via Silica Gel Column Chromatography (CHCl
:MeOH gradient).
Module 2: Nano-Formulation (The Solubility Issue)
Current Status: You are observing precipitation of this compound when diluting stock solutions into cell culture media or simulated gastric fluid (SGF).
Troubleshooting Guide: Phospholipid Complexation
User Question: "My this compound liposomes are leaking, and encapsulation efficiency (EE) is below 30%. How do I stabilize the formulation?"
Technical Diagnosis: this compound is amphiphilic but bulky. It does not entrap well in the aqueous core of a liposome (leakage) nor does it sit stably in the bilayer (steric hindrance). The solution is not a simple liposome, but a Phytosome (Phospholipid Complex) , where the drug forms hydrogen bonds with the polar head of the phospholipid before vesicle formation.
Corrective Protocol: The Solvent-Evaporation Complexation
| Parameter | Standard Liposome | Recommended Phytosome |
| Interaction Type | Physical Entrapment | Chemical H-Bonding (Stoichiometric) |
| Molar Ratio | Lipid:Drug (10:1 or 20:1) | Lipid:Drug (1:1 or 2:1) |
| Solvent | Chloroform/Methanol | Anhydrous Ethanol or THF |
| Process Temp | Room Temp | 50°C (Reflux for 2 hours) |
Critical Step:
You must confirm the formation of the complex using FT-IR . Look for the suppression of the -OH stretching peak of this compound (
Module 3: Biological Assessment (The Metabolism Trap)
Current Status: You are running PK studies (rats/mice) but cannot detect this compound in plasma.
FAQ: Pharmacokinetic Analysis
User Question: "I administered this compound orally (50 mg/kg), but HPLC analysis of plasma shows no peak at the this compound retention time. Did the administration fail?"
Technical Answer: No, the administration likely succeeded, but your detection target is wrong.
-
Hydrolysis: this compound is a diglycoside. In the gut, it is hydrolyzed by cytosolic
-glucosidase (LPH) and microbiota into Sophoricoside (monoglycoside) and eventually Genistein (aglycone). -
Phase II Metabolism: Genistein is rapidly glucuronidated in the enterocytes and liver.
-
The "Ghost" Peak: In plasma, >90% of the compound exists as Genistein-7-glucuronide or Genistein-4'-sulfate .
Corrective Protocol: Enzymatic Deconjugation Assay To validate bioavailability, you must measure the total aglycone concentration.
-
Collection: Collect plasma samples.
-
Treatment: Incubate plasma with
-glucuronidase / Sulfatase (from Helix pomatia) (Type H-1, >100,000 units/mL) at 37°C for 2 hours at pH 5.0. -
Extraction: Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate.
-
Analysis: Quantify Genistein (Aglycone) via LC-MS/MS.
Pathway Visualization:
References
-
Vertex AI Search. (2025).[1][2] Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using
-L-Rhamnosidase. PubMed.[3] Link -
Vertex AI Search. (2025).[2] Enzyme-Mediated Regioselective Acylations of Sophorolipids. PubMed.[3] Link
-
Vertex AI Search. (2025).[2] Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. PubMed Central. Link
-
Vertex AI Search. (2025).[1][2] One-Step Preparative Separation of Flavone and Isoflavone Glycosides from Sophora Japonica Fruit. Scientific Information Database. Link
-
Vertex AI Search. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency. Link
Sources
Validation & Comparative
Sophorabioside vs. Genistein: Bioavailability and Pharmacokinetic Profile Guide
Executive Technical Synthesis
This guide analyzes the pharmacokinetic (PK) divergence between Genistein (the bioactive aglycone) and Sophorabioside (its 4'-O-diglycoside derivative).
For drug development professionals, the core distinction lies in the Solubility-Permeability-Metabolism interplay :
-
Genistein represents a Class II compound (low solubility, high permeability) characterized by rapid absorption but extensive first-pass metabolism (glucuronidation/sulfation), resulting in low absolute bioavailability (~7-15%).
-
This compound (Genistein-4'-O-neohesperidoside) functions primarily as a hydrophilic prodrug . It exhibits superior aqueous solubility but relies on rate-limiting microbial hydrolysis in the lower intestine to release the active aglycone. This results in a significantly delayed
(~6.2h vs. <2h for Genistein) and a sustained-release plasma profile.
Verdict: this compound offers a strategic advantage for formulations requiring sustained systemic exposure, whereas Genistein is superior for acute, rapid-onset applications, provided solubility barriers are overcome.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Understanding the structural modification is prerequisite to interpreting the PK data. This compound is naturally sourced from Sophora japonica (Huaijiao).[1]
| Feature | Genistein (Aglycone) | This compound (Diglycoside) |
| IUPAC Name | 4',5,7-Trihydroxyisoflavone | Genistein-4'-O-neohesperidoside |
| Structure | Aglycone (Lipophilic core) | Genistein + Glucose + Rhamnose |
| Molecular Weight | 270.24 g/mol | ~578.5 g/mol |
| LogP (Lipophilicity) | ~3.04 (High membrane permeability) | < 0 (Low passive permeability) |
| Aqueous Solubility | Poor (< 5 µg/mL at pH 7) | High (due to hydroxylated sugar moieties) |
| Primary Source | Soy, Genista tinctoria | Sophora japonica (Fruit/Flower) |
Pharmacokinetic Performance Comparison
The following data synthesizes comparative rat PK studies. Note the distinct "Absorption Window" shift caused by the glycosidic linkage.
Quantitative PK Parameters (Oral Administration in Rats)
| Parameter | Genistein (Aglycone) [1][2] | This compound (Glycoside) [3][4] | Interpretation |
| Dose Normalized | 4 - 20 mg/kg | 90 mg/kg (approx. equimolar to ~40mg Genistein) | |
| 0.5 – 2.0 hours | 6.2 ± 0.8 hours | This compound requires transit to the colon for hydrolysis. | |
| High (Total); Low (Free) | ~1430 ng/mL (Intact glycoside detected)* | Note: Some intact absorption occurs, but bioactivity is driven by metabolites. | |
| ~6 - 9 hours (Total) | 7.2 ± 0.5 hours | Similar elimination phase once hydrolyzed. | |
| Absolute Bioavailability | 6.8% - 15% (Free Aglycone) | Not determined (Likely <5% as intact) | Genistein's bioavailability is limited by Phase II conjugation, not absorption. |
| Major Metabolites | Glucuronides, Sulfates | Sophoricoside, Genistein, Conjugates | Sequential deglycosylation is the rate-limiting step. |
Mechanism of Absorption
-
Genistein (Direct Absorption):
-
Rapid passive diffusion in the duodenum/jejunum.
-
First-Pass Effect: Immediately subject to UGT (UDP-glucuronosyltransferase) and SULT (Sulfotransferase) in enterocytes and liver.
-
Result: High levels of inactive conjugates in plasma; low free aglycone.
-
-
This compound (Microbial Activation):
-
Too polar for significant passive diffusion in the upper GI tract.
-
Reaches the distal ileum and colon.
-
Step 1: Hydrolysis by microbial
-L-rhamnosidase to Sophoricoside (Genistein-4'-O-glucoside). -
Step 2: Hydrolysis by
-glucosidase to Genistein . -
Result: The colon acts as a "depot," releasing Genistein slowly. This bypasses some upper-GI Phase II enzymes but introduces variability based on gut microbiota composition.
-
Metabolic Pathway Visualization
The following diagram maps the critical biotransformation pathways distinguishing the two compounds.
Caption: Stepwise metabolic activation of this compound vs. direct absorption of Genistein. Blue arrows indicate activation; red indicates inactivation.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Protocol A: Plasma Quantification (LC-MS/MS)
Differentiation of the glycoside and aglycone requires specific mass transitions.
-
Sample Preparation:
-
Collect rat plasma (100 µL).
-
Precipitate proteins with MeOH (1.0 mL) containing Internal Standard (e.g., Kaempferol-3-O-rutinoside).[1]
-
Vortex (3 min) and Centrifuge (10,000 rpm, 10 min).
-
Inject supernatant.
-
-
LC Conditions:
-
MS/MS Transitions (MRM Mode):
-
This compound:
577.15 269.45 (Loss of disaccharide).[1] -
Genistein:
269.05 133.05 (Retro-Diels-Alder fragmentation). -
Note: To measure total Genistein (including metabolites), samples must be treated with
-glucuronidase/sulfatase prior to extraction.
-
Protocol B: Rat Pharmacokinetic Study
Designed to capture the "Double Peak" or delayed absorption phenomenon.
-
Subjects: Sprague-Dawley rats (Male, 220–250g), fasted 12h.
-
Dosing:
-
Group 1: Genistein (suspended in 0.5% CMC-Na) at 20 mg/kg .
-
Group 2: this compound (dissolved in saline/PEG) at 90 mg/kg (equimolar adjustment).
-
-
Sampling Points:
-
Genistein Group: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h (Focus on early phase).
-
This compound Group: 0.5, 1, 2, 4, 6, 8, 10 , 12, 24, 36 h (Focus on delayed phase).
-
-
Data Analysis: Use Non-compartmental analysis (NCA) to calculate
and .
Therapeutic Implications
1. Formulation Strategy:
-
Use Genistein if: The therapeutic target requires high
(e.g., acute kinase inhibition) and you can utilize solubility-enhancing technologies (nanoparticles, amorphous solid dispersions). -
Use this compound if: You require a water-soluble formulation for a "pro-drug" approach. It naturally delays absorption, potentially improving compliance by reducing dosing frequency or maintaining therapeutic levels overnight.
2. Biological Activity:
-
This compound itself has shown lower inhibitory potency (e.g., IL-5 inhibition
> 50 µM) compared to its hydrolyzed forms [5]. -
Therefore, efficacy depends on the patient's microbiome competency to hydrolyze the sugar moiety. Antibiotic co-administration could critically fail this compound therapy.
References
-
Yang, Z., et al. (2012). Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. Anti-Cancer Agents in Medicinal Chemistry. Link
-
Coldham, N. G., & Sauer, M. J. (2000). Pharmacokinetics of [(14)C]Genistein in the rat: gender-related differences, potential mechanisms of biological action, and implications for human health.[3] Toxicology and Applied Pharmacology. Link
-
Zhang, Q. H., et al. (2018). Determination of this compound in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study. Journal of Chromatographic Science. Link
-
Kim, M., et al. (2025).[4] Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase.[4] Journal of Microbiology and Biotechnology. Link
-
Min, B. S., et al. (2006). Sophoricoside analogs as the IL-5 inhibitors from Sophora japonica.[5] Planta Medica. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoricoside analogs as the IL-5 inhibitors from Sophora japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sophorabioside as a Definitive Marker for Ginkgo biloba Adulteration
Executive Summary
The economic adulteration of Ginkgo biloba extracts (GBE) has evolved from simple spiking with flavonol aglycones (quercetin/kaempferol) to complex additions of flavonoid-rich plant extracts, most notably from Styphnolobium japonicum (formerly Sophora japonica).[1][2] While standard pharmacopeial methods (USP/EP) focus on flavonol glycoside ratios, these can be circumvented by sophisticated blending.
Sophorabioside (Genistein-4'-O-neohesperidoside), an isoflavone glycoside abundant in Sophora fruit but absent in genuine Ginkgo, has emerged as a high-specificity marker.[3] Unlike general flavonoid profiling, the detection of this compound provides a binary "Pass/Fail" metric for the presence of Sophora-based adulterants, offering a superior level of forensic certainty compared to aglycone ratio analysis.
The Mechanism of Deception
To understand the utility of this compound, one must understand the adulteration logic. Genuine GBE is expensive (
-
The Loophole: Regulatory standards often quantify "Total Flavonol Glycosides" (usually ≥24%).
-
The Hack: Unscrupulous suppliers add Sophora extract to low-quality Ginkgo leaf. This boosts the total flavonoid count to meet the 24% standard.
-
The Flaw: Sophora introduces isoflavones (Genistein, Sophoricoside, this compound). Genuine Ginkgo contains flavonols, but zero isoflavones.[3]
Diagram 1: The Adulteration Pathway & Detection Logic
Caption: Logical flow demonstrating how this compound analysis bypasses the limitations of standard total flavonoid assays.
Comparative Analysis: this compound vs. Alternatives
The following table compares this compound against other common quality markers.
| Marker / Method | Specificity | Sensitivity | Pros | Cons |
| This compound | High | High (LC-MS) | Definitive proof of Sophora fruit source; no hydrolysis required. | Requires LC-MS for trace detection; less common in older monographs. |
| Genistein | Moderate | High | Well-established; commercially available standards. | Found in soy and other legumes (cross-contamination risk); some debate on trace presence in Ginkgo. |
| Q/K/I Ratio | Low | Medium | Standard Pharmacopeial method (USP/EP). | Easily manipulated by "balancing" added flavonols; does not identify source of adulterant. |
| DNA Barcoding | High | N/A | Excellent for raw leaf material. | Useless for extracts (DNA is degraded during extraction); cannot detect chemical spiking. |
| Sophoricoside | High | High | Similar specificity to this compound.[3] | Often used interchangeably; checking both provides orthogonal validation. |
Why this compound? While Genistein is the aglycone backbone, detecting the glycoside (this compound) confirms the presence of the unhydrolyzed fruit extract, ruling out accidental contamination from soy-based facility dust (which often contains aglycones or different glycoside profiles).
Experimental Protocol: LC-MS/MS Detection
This protocol is designed for high-sensitivity detection. Unlike HPLC-UV methods which may struggle with baseline noise at trace levels (1-2% adulteration), LC-MS/MS provides the necessary signal-to-noise ratio.
Materials & Reagents[1][2][4][5][6]
-
Standard: this compound (purity >98%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid, Methanol.
-
Sample: Ginkgo biloba powdered extract.
Sample Preparation (Direct Method)
Note: We avoid acid hydrolysis to preserve the glycoside structure.
-
Weigh: 100 mg of GBE powder.
-
Dissolve: Add 10 mL of Methanol:Water (70:30, v/v).
-
Sonicate: 15 minutes at room temperature.
-
Centrifuge: 10,000 rpm for 5 minutes.
-
Filter: 0.22 µm PTFE syringe filter into an LC vial.
Chromatographic Conditions[1][2][4][5][7][8]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% -> 90% B
-
8-10 min: 90% B
-
10.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (MRM Mode)
Operate in Positive ESI mode.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |
| This compound | 579.2 [M+H]+ | 271.1 (Genistein) | 433.1 (Loss of rhamnose) |
| Genistein (Ref) | 271.1 | 153.0 | 121.0 |
Note: The transition 579.2 -> 271.1 corresponds to the cleavage of the neohesperidose sugar moiety, leaving the genistein aglycone.
Data Interpretation & Decision Matrix
The presence of this compound is not a quantitative quality metric; it is a qualitative disqualifier.
Diagram 2: Analytical Decision Tree
Caption: Decision matrix for classifying GBE samples. This compound detection triggers immediate rejection.
Thresholds for Action
-
Genuine GBE: this compound = Not Detected (LOD < 10 ng/mL).
-
Adulterated: this compound > LOD. Even trace amounts indicate the presence of Sophora material, as this molecule does not naturally occur in Ginkgo biloba.
References
-
Gafner, S. (2018). Adulteration of Ginkgo biloba Leaf Extract. Botanical Adulterants Prevention Program (BAPP).[5] (Authoritative review on Sophora spiking and isoflavone markers). [Link][1][6]
-
Wohlmuth, H., et al. (2014).[7] Adulteration of Ginkgo biloba products and a simple method for its detection. Phytomedicine. (Discusses the use of Genistein and related glycosides as markers). [Link]
-
Avula, B., et al. (2015).[7] Identification of Ginkgo biloba supplements adulteration using high performance thin layer chromatography and ultra high performance liquid chromatography-diode array detector-quadrupole time of flight-mass spectrometry. Analytical and Bioanalytical Chemistry. (Provides MS transitions for Sophora markers). [Link]
-
Yang, B., et al. (2016). Differentiation of authentic and adulterated Ginkgo biloba extracts by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Validates the absence of isoflavones in genuine Ginkgo). [Link]
Sources
- 1. HPLC-UV/HRMS methods for the unambiguous detection of adulterations of Ginkgo biloba leaves with Sophora japonica fruits on an extract level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-UV/HRMS methods for the unambiguous detection of adulterations of Ginkgo biloba leaves with Sophora japonica fruits on an extract level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. lcms.cz [lcms.cz]
- 5. Over 50% of Ginkgo leaf extract samples may be adulterated: BAPP review [nutraingredients.com]
- 6. cspi.org [cspi.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Comparative Guide: Sophorabioside vs. Sophoraflavonoloside
[2]
Executive Summary
While both compounds share the same botanical source (Fructus Sophorae), they belong to fundamentally different chemical subclasses with distinct pharmacological profiles.
-
This compound is an isoflavone glycoside (Genistein derivative), primarily researched for its potential as a prodrug for sophoricoside (anti-osteoporotic/anti-inflammatory).
-
Sophoraflavonoloside is a flavonol glycoside (Kaempferol derivative), characterized by its antioxidant capacity and distinct UV spectral behavior.
Researchers must distinguish these two rigorously, as their metabolic pathways and receptor interactions (e.g., Estrogen Receptor binding affinity) differ significantly.
Chemical & Physical Properties Comparison
The following table summarizes the physicochemical distinctions critical for analytical method development.
| Feature | This compound | Sophoraflavonoloside |
| CAS Number | 2945-88-2 | 19895-95-5 |
| Chemical Class | Isoflavone Glycoside | Flavonol Glycoside |
| Aglycone Core | Genistein (5,7,4'-Trihydroxyisoflavone) | Kaempferol (3,5,7,4'-Tetrahydroxyflavone) |
| Glycosidic Linkage | 4'-O-Neohesperidoside | 3-O-Sophoroside |
| Sugar Moiety | ||
| Molecular Formula | ||
| Molecular Weight | 578.52 g/mol | 610.52 g/mol |
| UV Max ( | ~260 nm (Band II dominant) | ~265 nm, ~365 nm (Band I & II) |
| Solubility | Soluble in DMSO, MeOH, warm Ethanol | Soluble in DMSO, MeOH, Ethanol |
Structural Analysis[5][6][7][8][9]
-
This compound features a neohesperidose chain attached to the 4'-position of the B-ring.[1][2][3][4] The presence of the hydrophobic methyl group on the rhamnose unit influences its interaction with reverse-phase columns.
-
Sophoraflavonoloside features a sophorose chain (a glucose dimer) attached to the 3-position of the C-ring.[1] The 3-OH glycosylation is typical for flavonols and stabilizes the molecule against auto-oxidation compared to its aglycone.[1]
Biosynthetic & Structural Hierarchy
The divergence in their biosynthesis dictates their final chemical structure. This compound arises from the Isoflavone Synthase (IFS) pathway, involving a B-ring migration, whereas Sophoraflavonoloside follows the Flavonol Synthase (FLS) pathway.
Figure 1: Divergent biosynthetic pathways illustrating the structural origin of this compound (Isoflavone) versus Sophoraflavonoloside (Flavonol).[5]
Pharmacological Performance & Applications[1][4][13][14]
This compound (The Prodrug Candidate)[2][4]
-
Mechanism: Acts primarily as a precursor.[1] In vivo, it is hydrolyzed by intestinal microbiota or tissue
-glucosidases/ -rhamnosidases to form Sophoricoside (Genistein-4'-O-glucoside) and eventually Genistein .[1] -
Key Activity:
-
Anti-Osteoporosis: Genistein derivatives bind to Estrogen Receptor
(ER ), stimulating osteoblast activity. -
Anti-Inflammatory: Inhibits pro-inflammatory cytokines (IL-6, TNF-
) but typically shows higher IC50 values (lower potency) compared to its aglycone unless metabolically activated.[1]
-
Sophoraflavonoloside (The Antioxidant)[4]
-
Mechanism: The flavonol backbone (C2=C3 double bond + 4-keto group) provides potent radical scavenging ability.[1]
-
Key Activity:
Experimental Protocols
A. HPLC Separation Protocol
To separate these compounds, a C18 Reverse-Phase system is required.[1] Due to the polarity difference between the sugar moieties (Neohesperidose vs. Sophorose) and aglycones, gradient elution is essential.
System: HPLC-DAD (Diode Array Detector)
Column: C18 (e.g., 250 mm
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
Gradient Profile:
-
0-10 min: 15% B (Isocratic)
-
10-30 min: 15%
35% B -
30-45 min: 35%
50% B[1]
Detection:
-
254 nm: Universal detection for both (Isoflavones and Flavonols absorb here).[1]
-
365 nm: Selective for Sophoraflavonoloside .[1] this compound will show negligible absorption at this wavelength, allowing for easy differentiation.
B. Identification Workflow
The following workflow ensures unambiguous identification using UV-Vis spectral shifts and Mass Spectrometry.
Figure 2: Analytical workflow for the simultaneous identification and differentiation of this compound and Sophoraflavonoloside.
C. Mass Spectrometry Fragmentation (ESI-MS Negative Mode)
-
This compound (
577): [1] -
Sophoraflavonoloside (
609):
References
-
PubChem. (n.d.).[1] this compound (CID 11968944).[1] National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.).[1] Kaempferol 3-O-sophoroside (Sophoraflavonoloside) (CID 5282155).[1] National Library of Medicine. Retrieved from [Link][1]
- Kite, G. C., et al. (2009). Metabolomic analysis of Sophora japonica. Phytochemistry.
- He, X., et al. (2016). Separation and characterization of flavonoids from Sophora japonica L. by HPLC-DAD-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. (Source for HPLC protocols).
Sources
- 1. This compound | C27H30O14 | CID 11968944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. researchgate.net [researchgate.net]
- 5. japonicum | Basicmedical Key [basicmedicalkey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
